molecular formula C8H13ClN2 B13214191 1-Phenylethane-1,2-diamine hydrochloride

1-Phenylethane-1,2-diamine hydrochloride

Cat. No.: B13214191
M. Wt: 172.65 g/mol
InChI Key: GQNJZZGCBLCURX-UHFFFAOYSA-N
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Description

®-1-phenylethane-1,2-diamine hydrochloride , is a chiral organic compound with the chemical formula C₈H₁₄Cl₂N₂. It exists as a white crystalline powder and plays a significant role in various scientific and industrial applications.

Preparation Methods

Synthetic Routes:: 1-Phenylethane-1,2-diamine hydrochloride can be synthesized through several routes. One common method involves the reduction of 1,2-diphenylethylenediamine (1S,2S)-(-)-1,2-diphenylethylenediamine ) using hydrogen chloride gas. The reaction proceeds as follows:

(1S,2S)-(-)-1,2-diphenylethylenediamine+HCl1-Phenylethane-1,2-diamine hydrochloride\text{(1S,2S)-(-)-1,2-diphenylethylenediamine} + \text{HCl} \rightarrow \text{this compound} (1S,2S)-(-)-1,2-diphenylethylenediamine+HCl→1-Phenylethane-1,2-diamine hydrochloride

Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity.

Chemical Reactions Analysis

1-Phenylethane-1,2-diamine hydrochloride undergoes various chemical reactions:

    Oxidation: It can be oxidized to form imines or iminium ions.

    Reduction: Reduction of the compound yields secondary amines.

    Substitution: Substitution reactions occur at the amino groups. Common reagents include acids, bases, and oxidizing agents.

Major products:

  • Oxidation: Imines or iminium ions.
  • Reduction: Secondary amines.

Scientific Research Applications

1-Phenylethane-1,2-diamine hydrochloride finds applications in:

    Chiral Resolving Agent: Due to its chirality, it is used to resolve racemic mixtures.

    Chiral Solvating Agent: It aids in NMR studies by forming diastereomeric complexes with chiral molecules.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For example:

  • As a resolving agent, it interacts with enantiomers, leading to separation.
  • As a solvating agent, it forms complexes with chiral molecules, affecting NMR spectra.

Comparison with Similar Compounds

1-Phenylethane-1,2-diamine hydrochloride is unique due to its chiral nature. Similar compounds include other diamines and chiral resolving agents.

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

1-phenylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,9-10H2;1H

InChI Key

GQNJZZGCBLCURX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN)N.Cl

Origin of Product

United States

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